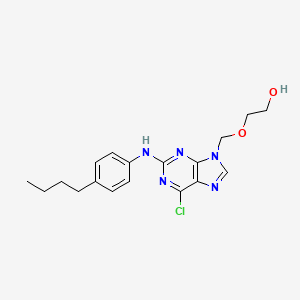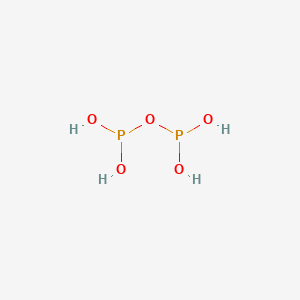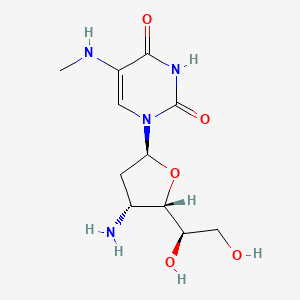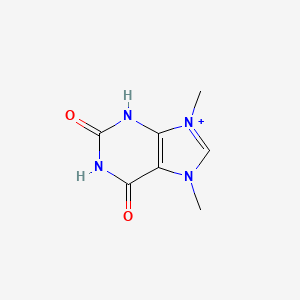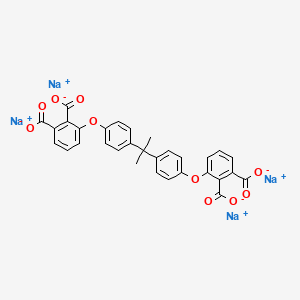
2-Desmethylquassin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desmethylquassin is a naturally occurring quassinoid, a class of degraded triterpenes, primarily found in the Simaroubaceae family. These compounds are known for their bitter taste and have been studied for their potential medicinal properties, including antimalarial, anticancer, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethylquassin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the oxidation of quassin to remove a methyl group, resulting in the formation of this compound. The reaction typically requires strong oxidizing agents and controlled conditions to ensure the selective removal of the methyl group .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of precursor molecules have made it possible to produce this compound on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve the desired yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Desmethylquassin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other quassinoids and related compounds.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and parasites.
Wirkmechanismus
The mechanism of action of 2-Desmethylquassin involves several molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes involved in the de novo purine synthesis pathway, affecting cellular metabolism.
Mitochondrial Membrane Depolarization: It disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Activation of Caspase-3: This leads to programmed cell death, which is beneficial in treating cancer.
Alteration of Microtubules: It affects the stability and function of microtubules, which are essential for cell division.
Vergleich Mit ähnlichen Verbindungen
2-Desmethylquassin is unique among quassinoids due to its specific structural features and biological activities. Similar compounds include:
Quassin: The parent compound, known for its bitter taste and medicinal properties.
Eurycomalactone: Another quassinoid with antimalarial and anticancer activities.
Samaderin A: Known for its anticancer properties and structural similarity to this compound.
In comparison, this compound has shown higher potency in certain biological assays, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
26121-57-3 |
|---|---|
Molekularformel |
C21H26O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(1S,2S,6S,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |
InChI |
InChI=1S/C21H26O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h6,9,11-12,14,18,22H,7-8H2,1-5H3/t9-,11+,12+,14-,18+,20-,21+/m1/s1 |
InChI-Schlüssel |
IBDCZBYIEPTNQQ-CEAVDVEISA-N |
Isomerische SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O |
Kanonische SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



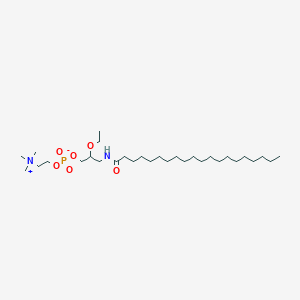


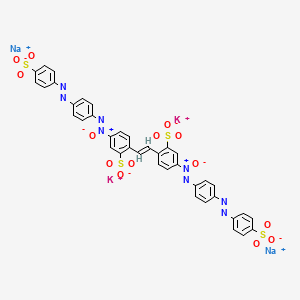
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
